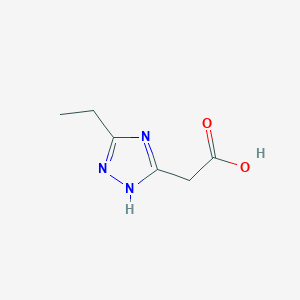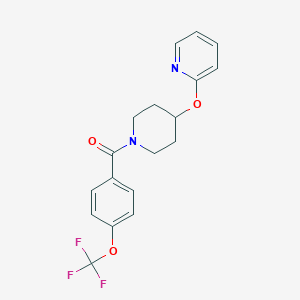
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential in treating various diseases.
作用機序
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, this compound can prevent the activation and proliferation of cancer cells and immune cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the body, including reducing inflammation, inhibiting cancer cell growth, and modulating immune responses. In preclinical studies, this compound has been shown to reduce the size of tumors and improve survival rates in animal models of cancer. Additionally, this compound has been shown to reduce inflammation and improve symptoms in animal models of autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone research, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2. Combination therapy studies to investigate the potential synergistic effects of this compound with other drugs or immunotherapies.
3. Development of new analogs or derivatives of this compound with improved pharmacokinetic properties or activity.
4. Studies to further elucidate the mechanism of action of this compound and its effects on immune cells and cancer cells.
5. Investigation of the potential use of this compound in combination with other BTK inhibitors or immunomodulatory agents.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in treating various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be synthesized through a multistep process, with the key step being the reaction of 4-(trifluoromethoxy)benzaldehyde with (4-piperidin-1-ylpiperidin-1-yl)methanol in the presence of pyridine-2-ylboronic acid. The resulting intermediate is then treated with 2-chloropyridine to give this compound.
科学的研究の応用
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been studied for its potential in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth and survival of cancer cells, as well as reducing inflammation and autoimmune responses.
特性
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-6-4-13(5-7-15)17(24)23-11-8-14(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMIMGUSWDYCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)
![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
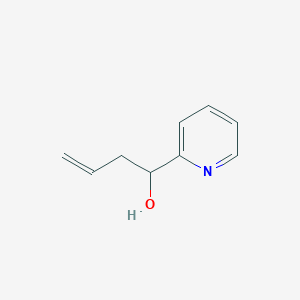
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)
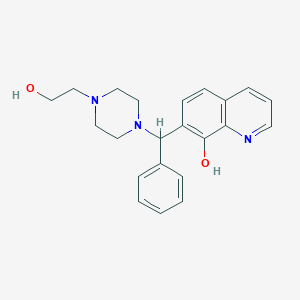
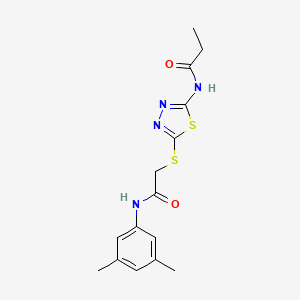
![rac-(3aS,6aS)-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
![3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2621149.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)
